molecular formula C12H17F3N2O3 B6174118 N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid CAS No. 2580211-01-2

N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid

Cat. No.: B6174118
CAS No.: 2580211-01-2
M. Wt: 294.3
InChI Key:
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Description

N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid is a chemical compound with a complex structure that includes a cyclopentyl ring, an amine group, and a prop-2-ynamide moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-aminocyclopentanol as the starting material.

  • Reaction Steps: The process involves several steps, including the conversion of 3-aminocyclopentanol to its corresponding chloride, followed by reaction with prop-2-ynylamine in the presence of a suitable catalyst.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Scale-Up: The synthetic route is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Electrophiles such as alkyl halides

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted derivatives with different functional groups

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its use, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

  • N-[2-(3-aminocyclopentyl)ethyl]carbamate

  • N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynylamine

Uniqueness: N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid is unique due to its trifluoroacetic acid moiety, which imparts distinct chemical properties compared to similar compounds.

Properties

CAS No.

2580211-01-2

Molecular Formula

C12H17F3N2O3

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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